2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound with a molecular formula of C25H22Cl2N2OS and a molecular weight of 469.42. This compound is notable for its indole-based structure, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole core, introduction of the 3-methylphenylmethylsulfanyl group, and subsequent coupling with 2,4-dichlorobenzoyl chloride . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity . The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and benzamides, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
N-(2-chloroethyl)-N-ethyl-2-bromobenzamide: Another benzamide derivative with different substituents.
What sets 2,4-dichloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2OS/c1-17-5-4-6-18(13-17)16-31-24-15-29(23-8-3-2-7-21(23)24)12-11-28-25(30)20-10-9-19(26)14-22(20)27/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCHJKDOVYIVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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